molecular formula C11H15BrO3S B173541 Neopentyl 4-bromobenzenesulfonate CAS No. 14248-15-8

Neopentyl 4-bromobenzenesulfonate

Cat. No.: B173541
CAS No.: 14248-15-8
M. Wt: 307.21 g/mol
InChI Key: PVJBARUAGAVJSY-UHFFFAOYSA-N
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Description

Neopentyl 4-bromobenzenesulfonate is an organic compound characterized by the presence of a neopentyl group attached to a 4-bromobenzenesulfonate moiety. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentyl 4-bromobenzenesulfonate can be synthesized through the reaction of 4-bromobenzenesulfonyl chloride with neopentyl alcohol in the presence of a base such as pyridine. The reaction typically occurs in a solvent like dichloromethane at low temperatures (0°C) and is followed by stirring at room temperature for an extended period (24 hours) to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: Neopentyl 4-bromobenzenesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neopentyl 4-bromobenzenesulfonate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of neopentyl 4-bromobenzenesulfonate in chemical reactions involves the activation of the bromine atom as a leaving group. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine and formation of the substituted product. In cross-coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the neopentyl benzenesulfonate and the boronic acid .

Properties

IUPAC Name

2,2-dimethylpropyl 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO3S/c1-11(2,3)8-15-16(13,14)10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBARUAGAVJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384347
Record name Neopentyl 4-bromobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14248-15-8
Record name Neopentyl 4-bromobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL) to a round bottom flask. At ambient temperature, with stirring, add neopentyl alcohol (1.39 mL, 12.91 mmol). After stirring the reaction overnight at ambient temperature quench the reaction with saturated aqueous sodium bicarbonate and extract it with ethyl acetate. Wash the combined extracts with saturated aqueous sodium bicarbonate, 0.05 N aqueous hydrochloric acid and brine, then dry (sodium sulfate), and concentrate in vacuo. Purify the resulting material on a flash column (silica gel; 30%-50% gradient of CH2Cl2 in hexanes) to provide 2.24 g of 4-bromo-benzenesulfonic acid 2,2-dimethyl-propyl ester (85%).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.39 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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